molecular formula C8H6Cl2O3 B14383419 5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione CAS No. 89894-51-9

5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

Cat. No.: B14383419
CAS No.: 89894-51-9
M. Wt: 221.03 g/mol
InChI Key: TUBMGLHBPDOANZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione typically involves the chlorination of a precursor benzofuran compound. One common method involves the reaction of 3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 6 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions result in the formation of various functionalized benzofuran derivatives.

Scientific Research Applications

5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure and reactivity make it valuable in the development of new synthetic methodologies.

    Biology: Researchers study the biological activity of this compound and its derivatives to explore potential therapeutic applications. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, affecting cellular processes.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    Altering Gene Expression: It can influence the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: This compound has phenyl groups at the 4 and 7 positions, which significantly alter its chemical properties and applications.

    5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: The presence of methyl groups at the 5 and 6 positions makes this compound less reactive compared to its dichloro counterpart.

    3a,4,7,7a-Tetrahydro-2-benzofuran-1,3-dione: This parent compound lacks the chlorine substituents, resulting in different reactivity and applications.

Uniqueness

5,6-Dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione is unique due to the presence of chlorine atoms at the 5 and 6 positions. These substituents enhance its reactivity and provide opportunities for further functionalization. The compound’s distinct structure and properties make it valuable for various scientific and industrial applications.

Properties

CAS No.

89894-51-9

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

5,6-dichloro-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C8H6Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h3-4H,1-2H2

InChI Key

TUBMGLHBPDOANZ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(=C1Cl)Cl)C(=O)OC2=O

Origin of Product

United States

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